3-Chloro-2-fluoroisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2ClFN2. It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoroisonicotinonitrile can be achieved through several methods. One common approach involves the halogenation of isonicotinonitrile. For instance, the reaction of isonicotinonitrile with chlorine and fluorine sources under controlled conditions can yield the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally benign reagents and conditions is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-fluoroisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapies.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoroisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoroisonicotinonitrile
- 2-Chloro-3-fluoro-4-pyridinecarbonitrile
- 2-Chloro-3-fluoropyridine-4-carbonitrile
Uniqueness
3-Chloro-2-fluoroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H2ClFN2 |
---|---|
Molecular Weight |
156.54 g/mol |
IUPAC Name |
3-chloro-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |
InChI Key |
DTZBIZWOQLPPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.